molecular formula C19H11IN2O3S B2719392 N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 477546-00-2

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2719392
CAS No.: 477546-00-2
M. Wt: 474.27
InChI Key: FHGIAHSRBFERHT-UHFFFAOYSA-N
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Description

N-(4-(4-Iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-2-carboxamide core linked to a thiazol-2-yl moiety substituted with a 4-iodophenyl group. The iodine substituent on the phenyl ring introduces significant steric and electronic effects, which may enhance binding affinity to biological targets compared to smaller substituents (e.g., Cl, OCH₃) .

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11IN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGIAHSRBFERHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the iodophenyl group. The chromene ring is then synthesized separately and coupled with the thiazole derivative through an amide bond formation. The reaction conditions often involve the use of reagents such as iodine, thionyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole-chromene compounds .

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as an antibacterial , antifungal , and anticancer agent. Its unique structure enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5Generation of reactive oxygen species

These results indicate that the compound can inhibit tumor growth effectively at low concentrations .

Antimicrobial Properties

The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, as well as fungal strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with membrane integrity .

Biological Studies

The biological significance of this compound extends to its potential in combating drug-resistant pathogens. The compound's interaction with specific molecular targets can modulate enzyme activities, leading to therapeutic effects against resistant strains .

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials with enhanced properties. Its stability and reactivity make it suitable for applications in organic electronics and photonics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against MCF-7 cells using the Sulforhodamine B assay. The results indicated significant growth inhibition at concentrations as low as 5 µM, suggesting its potential as a lead compound for further development in breast cancer therapies .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various pathogens. The results showed that it effectively inhibited the growth of both bacterial and fungal strains, highlighting its potential as a new antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide include:

Compound Name Substituent on Phenyl Ring Key Structural Differences Biological Activity/Properties
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide 4-OCH₃ Methoxy group instead of iodine Demonstrated antimicrobial activity; lower steric bulk may reduce target binding compared to iodine derivatives
N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide 4-Cl Chlorine substituent (smaller, electronegative) Enhanced metabolic stability compared to methoxy derivatives; moderate enzyme inhibition
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide 4-OCH₃ (with additional hydrazine-azepine chain) Extended hydrazine-azepine moiety Superior cardioprotective activity vs. reference drugs (Levocarnitine, Mildronate)
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Cl (with triazole and fluorophenethyl groups) Triazole and fluorophenethyl substituents Potential anticancer activity due to triazole’s metal-binding capacity

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., iodine) typically exhibit higher melting points due to increased molecular rigidity. For example, methoxy-substituted thiazolyl coumarins melt at ~274–288°C , while chloro analogues range between 250–270°C . The iodine derivative is expected to exceed 300°C, though exact data are unavailable.
  • Spectroscopic Data : The iodine atom’s heavy atom effect may cause distinct shifts in ¹H/¹³C NMR spectra compared to lighter substituents. For instance, methoxy derivatives show aromatic proton signals at δ 7.00–7.92 ppm , while chloro analogues exhibit downfield shifts due to electronegativity .

Biological Activity

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines features of thiazole and chromene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H14N2O3S
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown moderate to high antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to interact with bacterial enzymes and disrupt cellular processes .

Anticancer Properties

The chromene scaffold is recognized for its potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, derivatives with similar structural features have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : Compounds like this compound may also exert their effects by modulating ROS levels within cells. Increased ROS can lead to oxidative stress, triggering apoptosis in cancer cells while sparing normal cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This effect is often linked to the regulation of cyclins and cyclin-dependent kinases (CDKs) .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Study on Antimicrobial Activity : A study evaluated a series of thiazole-chromene hybrids for their antibacterial properties. The results showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL .
  • Anticancer Evaluation : In a comparative study, a derivative similar to this compound was tested against various cancer cell lines, showing IC50 values as low as 10 μM in breast cancer cells, indicating potent anticancer activity .

Comparative Analysis

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer IC50 (μM)Mechanism
Compound A50 (S. aureus)15Enzyme inhibition
Compound B75 (E. coli)10ROS modulation
N-(4-(4-Iodophenyl)thiazol...)100 (S. aureus)12Cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:
    • Thiazole ring formation : React 4-iodoacetophenone with thiourea in ethanol under reflux to form the 4-(4-iodophenyl)thiazol-2-amine intermediate .
    • Coupling with chromene-carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thiazole amine with 4-oxo-4H-chromene-2-carboxylic acid in anhydrous DMF .
  • Purity Optimization :
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Final product recrystallization from ethanol/water (4:1) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound resolved, and what software is validated for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Key steps:
    • Grow crystals via slow evaporation of a DMSO/ethanol solution.
    • Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation).
    • Refine using SHELXL for small-molecule structures. Validate with R-factor convergence (<0.05) and residual electron density maps .
  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely accepted due to robustness in handling twinned data and high-resolution datasets .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data across studies, particularly in anticancer assays?

  • Methodology :
    • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays). Discrepancies in IC50 values may arise from differential cell permeability or metabolic rates .
    • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.
    • Control Experiments : Compare with positive controls (e.g., doxorubicin) and assess solvent effects (e.g., DMSO toxicity thresholds) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s thiazole and chromene moieties?

  • Methodology :
    • Analog Synthesis : Modify substituents systematically:
  • Replace the 4-iodophenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups .
  • Vary the chromene’s oxo group to thio or amino derivatives .
    2. Biological Testing : Screen analogs for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate activity with steric/electronic parameters (Hammett constants) .
    3. Computational Modeling : Perform docking studies (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with thiazole’s NH) .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Methodology :
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
    • Nanoparticle Formulation : Use PLGA nanoparticles (50–100 nm) prepared via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis .
    • In Vivo Testing : Monitor plasma concentration in rodent models using LC-MS/MS, adjusting formulations based on bioavailability metrics .

Data Analysis and Validation

Q. What analytical techniques are critical for validating synthetic intermediates and final products?

  • Techniques :
    • NMR : 1H/13C NMR to confirm regiochemistry (e.g., thiazole C-2 vs. C-4 substitution) .
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (error <5 ppm) .
    • IR Spectroscopy : Key peaks for amide (1650–1680 cm⁻¹) and chromene carbonyl (1720 cm⁻¹) .

Q. How should researchers handle conflicting crystallographic data (e.g., disordered iodine atoms)?

  • Resolution :
    • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.
    • Refinement : Apply SHELXL’s PART and ISOR commands to model disorder. Validate with residual density maps and ADPs .
    • Cross-Validation : Compare with DFT-optimized structures (Gaussian 09, B3LYP/6-31G*) to confirm bond lengths/angles .

Biological Mechanism Exploration

Q. What in vitro models are suitable for elucidating this compound’s anticancer mechanisms?

  • Models :
    • Apoptosis Assays : Annexin V-FITC/PI staining in HCT-116 cells.
    • Cell Cycle Analysis : Flow cytometry (propidium iodide) to detect G2/M arrest .
    • Western Blotting : Probe for caspase-3/9 cleavage and Bcl-2/Bax ratios .

Q. How can target engagement be confirmed in enzymatic assays?

  • Methodology :
    • Kinase Profiling : Use recombinant kinases (e.g., EGFR) with ATP-Glo luminescent assays.
    • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (Kd, ΔH) to validate direct interactions .

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